
N-Cyclobutylhydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclobutylhydroxylamine is an organic compound characterized by the presence of a cyclobutyl group attached to a hydroxylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Cyclobutylhydroxylamine can be synthesized through several methods. One common approach involves the reduction of cyclobutyl nitroso compounds using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of cyclobutyl nitroso compounds. This method utilizes a metal catalyst, such as palladium on carbon, under controlled pressure and temperature conditions to achieve high efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: N-Cyclobutylhydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclobutyl nitroso compounds or cyclobutyl nitro compounds using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to cyclobutylamine using strong reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Cyclobutyl nitroso compounds, cyclobutyl nitro compounds.
Reduction: Cyclobutylamine.
Substitution: Substituted cyclobutyl derivatives.
Aplicaciones Científicas De Investigación
N-Cyclobutylhydroxylamine has found applications in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclobutyl-containing compounds.
Biology: The compound has been studied for its potential role in modulating biological pathways and as a precursor for bioactive molecules.
Medicine: Research has explored its potential as an intermediate in the synthesis of pharmaceutical compounds.
Industry: this compound is utilized in the production of specialty chemicals and as a stabilizer in certain industrial processes.
Mecanismo De Acción
The mechanism by which N-Cyclobutylhydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzymatic activity. Additionally, the cyclobutyl group provides steric hindrance, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
N-Butylhydroxylamine: Similar in structure but with a butyl group instead of a cyclobutyl group.
N-Benzylhydroxylamine: Contains a benzyl group, offering different reactivity and applications.
N-Tert-Butylhydroxylamine: Features a tert-butyl group, providing distinct steric and electronic properties.
Uniqueness: N-Cyclobutylhydroxylamine is unique due to the presence of the cyclobutyl group, which imparts specific steric and electronic characteristics
Propiedades
Fórmula molecular |
C4H9NO |
|---|---|
Peso molecular |
87.12 g/mol |
Nombre IUPAC |
N-cyclobutylhydroxylamine |
InChI |
InChI=1S/C4H9NO/c6-5-4-2-1-3-4/h4-6H,1-3H2 |
Clave InChI |
FWVWNPGJLBPKME-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


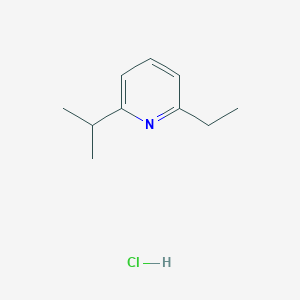
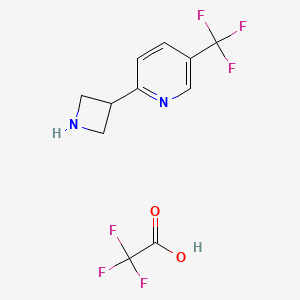


![(3S,8S,9S,10R,13S,14S,17R)-10,13-Dimethyl-17-((S)-1-oxopropan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B12975245.png)
![2-(2,7-Dimethyl-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidin-8-yl)ethan-1-ol hydrate](/img/structure/B12975251.png)
![2-Bromo-1-(pyrazolo[1,5-a]pyridin-4-yl)ethanone](/img/structure/B12975272.png)
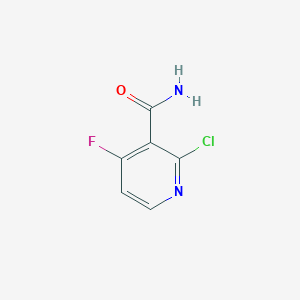
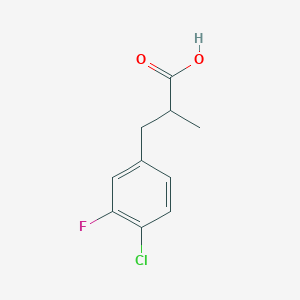
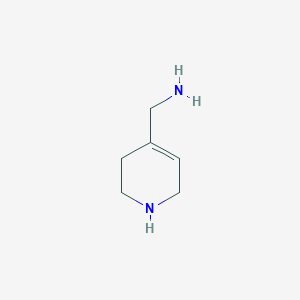
![Ethyl 2-methyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12975302.png)
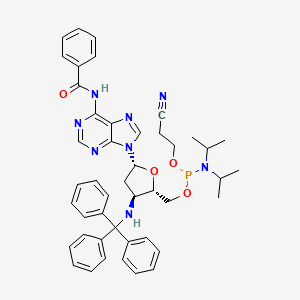
![7-Methoxybenzo[d]isoxazol-5-amine](/img/structure/B12975319.png)

